molecular formula C13H13NO B11900095 1-Naphthalenecarboxaldehyde, 8-(dimethylamino)- CAS No. 121190-05-4

1-Naphthalenecarboxaldehyde, 8-(dimethylamino)-

Cat. No.: B11900095
CAS No.: 121190-05-4
M. Wt: 199.25 g/mol
InChI Key: FCROHOJDZHJKSP-UHFFFAOYSA-N
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Description

8-(Dimethylamino)-1-naphthaldehyde is an organic compound that belongs to the class of naphthaldehydes. It is characterized by the presence of a dimethylamino group attached to the naphthalene ring at the 8th position and an aldehyde group at the 1st position. This compound is known for its unique photophysical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dimethylamino)-1-naphthaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 1-naphthaldehyde.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a solvent such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of 8-(Dimethylamino)-1-naphthaldehyde can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 8-(Dimethylamino)-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines.

Major Products:

    Oxidation: 8-(Dimethylamino)-1-naphthoic acid.

    Reduction: 8-(Dimethylamino)-1-naphthyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

8-(Dimethylamino)-1-naphthaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a fluorescent probe in various chemical analyses due to its strong fluorescence properties.

    Biology: It is employed in the study of biological systems, particularly in fluorescence microscopy and imaging.

    Medicine: The compound is investigated for its potential use in photodynamic therapy, where it acts as a photosensitizer.

    Industry: It is used in the synthesis of dyes and pigments, as well as in the development of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 8-(Dimethylamino)-1-naphthaldehyde involves its interaction with molecular targets through its functional groups:

    Fluorescence: The dimethylamino group enhances the compound’s fluorescence by donating electrons, which increases the compound’s ability to absorb and emit light.

    Photosensitization: In photodynamic therapy, the compound generates reactive oxygen species upon light activation, leading to cell damage and apoptosis in targeted cells.

Comparison with Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and use as a proton sponge.

    8-Dimethylaminoquinoline: Used in the study of biological systems and as a fluorescent probe.

Uniqueness: 8-(Dimethylamino)-1-naphthaldehyde is unique due to its combination of an aldehyde group and a dimethylamino group, which imparts distinct photophysical properties and makes it suitable for a variety of applications in research and industry.

Properties

CAS No.

121190-05-4

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

8-(dimethylamino)naphthalene-1-carbaldehyde

InChI

InChI=1S/C13H13NO/c1-14(2)12-8-4-6-10-5-3-7-11(9-15)13(10)12/h3-9H,1-2H3

InChI Key

FCROHOJDZHJKSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C(=CC=C2)C=O

Origin of Product

United States

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